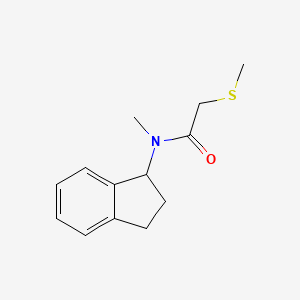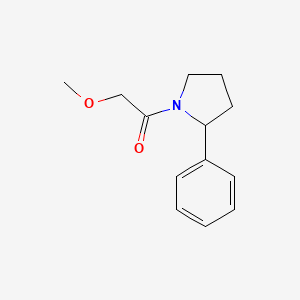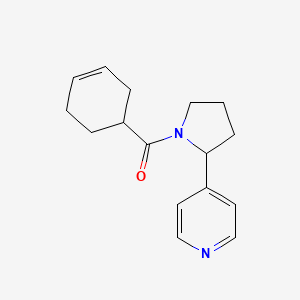
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPP or CPPene and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPP involves the binding of the compound to the NMDA receptor. This binding results in the activation of the receptor and an increase in the influx of calcium ions into the cell. This increase in calcium ion influx can lead to changes in synaptic plasticity and can enhance learning and memory.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other ion channels and receptors. CPP has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes CPP a useful tool for studying the role of the NMDA receptor in learning and memory. However, one limitation of using CPP is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in experiments.
Future Directions
There are a number of future directions for research on CPP. One area of interest is the development of new compounds that are more selective for the NMDA receptor. Another area of interest is the use of CPP in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is also needed to understand the long-term effects of CPP and its potential for toxicity.
Conclusion:
In conclusion, CPP is a chemical compound that has been studied for its potential applications in scientific research. CPP has been shown to have a range of biochemical and physiological effects and has been implicated in a number of neurological disorders. While there are limitations to the use of CPP in lab experiments, it remains a useful tool for studying the role of the NMDA receptor in learning and memory. Further research is needed to fully understand the potential of CPP and its derivatives for scientific research and therapeutic applications.
Synthesis Methods
The synthesis of CPP involves the reaction of pyrrolidine and pyridine with cyclohex-3-en-1-one. This reaction is typically carried out under basic conditions and results in the formation of CPP as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
CPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. CPP has been shown to cross the blood-brain barrier and bind to N-methyl-D-aspartate (NMDA) receptors in the brain. This receptor is involved in learning and memory and has been implicated in a range of neurological disorders.
properties
IUPAC Name |
cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-5-2-1-3-6-14)18-12-4-7-15(18)13-8-10-17-11-9-13/h1-2,8-11,14-15H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAJYZKABOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

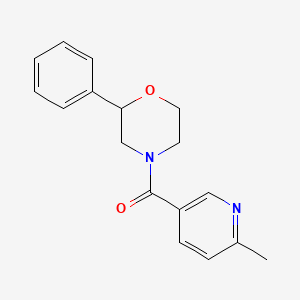
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
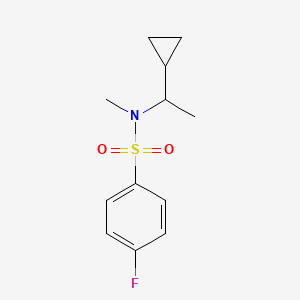
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
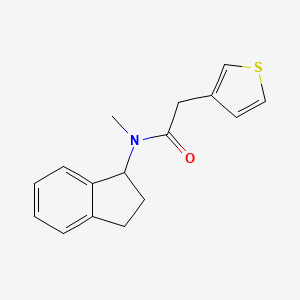
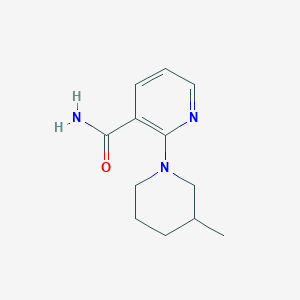
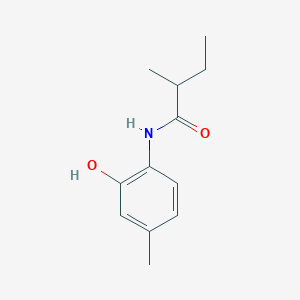
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
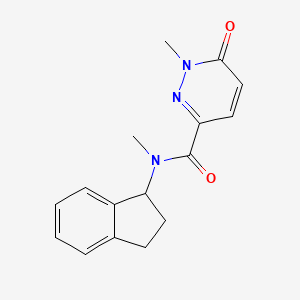
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
